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molecular formula C5H2Cl2IN B142405 2,6-Dichloro-3-iodopyridine CAS No. 148493-37-2

2,6-Dichloro-3-iodopyridine

Cat. No. B142405
M. Wt: 273.88 g/mol
InChI Key: DPCQIHCGMIPSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108970B2

Procedure details

A solution of n-butyllithium in hexane (1.6M, 120 mL, 192 mmol) was added dropwise to a solution of diisopropylamine (31.2 mL, 219 mmol) in THF (200 mL) at −78° C. and the mixture was stirred for 30 min. A solution of 2,6-dichloro-3-iodopyridine (50.0 g, 183 mmol) in THF (100 mL) was added dropwise to the reaction mixture at −78° C. and the resulting mixture was stirred at −78° C. for 2 h. After adding dry ice to the reaction mixture, the mixture was warmed to RT and stirred overnight. The resulting mixture was quenched with H2O and the organic phase was washed with H2O. The combined aqueous phase was acidified with HCl and extracted with CHCl3 (3×). The organic phases were combined, washed with brine, dried over MgSO4, and evaporated. After the residue was dissolved into DMF (500 mL), K2CO3 (39.2 g, 284 mmol) and CH3I (17.73 mL, 284 mmol) were added. The reaction mixture was stirred at RT for 3 h. To the resulting mixture was added 1N HCl and Et2O. The aqueous phase was extracted with Et2O and the combined organic layers were washed with H2O and brine, dried over MgSO4 and evaporated. The residue was purified by chromatography on SiO2 to give the title compound as a white solid (7.24 g, 11%). 1H NMR (500 MHz, CDCl3) δ ppm 3.99 (s, 3 H), 7.77 (s, 1H). [M+H] calc'd for C7H4Cl1NO2, 332; found, 332.
Name
Quantity
39.2 g
Type
reactant
Reaction Step One
Name
Quantity
17.73 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
31.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
11%

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[Cl:19][C:20]1[C:25](I)=[CH:24][CH:23]=[C:22](Cl)[N:21]=1.[C:28](=O)=[O:29].C([O-])([O-])=[O:32].[K+].[K+].[CH3:37][I:38].[ClH:39]>C1COCC1.CCOCC.CN(C=O)C>[Cl:39][C:22]1[N:21]=[C:20]([Cl:19])[CH:25]=[C:37]([I:38])[C:23]=1[C:24]([O:29][CH3:28])=[O:32] |f:5.6.7|

Inputs

Step One
Name
Quantity
39.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
17.73 mL
Type
reactant
Smiles
CI
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
120 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
31.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=CC=C1I)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at −78° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with H2O
WASH
Type
WASH
Details
the organic phase was washed with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
WASH
Type
WASH
Details
the combined organic layers were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on SiO2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC(=N1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.24 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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